N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide
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Overview
Description
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide is a complex organic compound featuring a pyrrolidine ring, an imidazole group, and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Imidazole Group: The imidazole group is introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through Friedel-Crafts alkylation or similar reactions.
Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Imidazole Derivatives: Compounds like histamine and cimetidine contain the imidazole ring.
Methoxyphenyl Derivatives: Compounds like anisole and methoxybenzene feature the methoxyphenyl group.
Uniqueness
N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide is unique due to the combination of these functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H30N4O2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C21H30N4O2/c1-16(26)23-11-18-13-25(14-19(18)20-12-22-15-24(20)2)10-6-8-17-7-4-5-9-21(17)27-3/h4-5,7,9,12,15,18-19H,6,8,10-11,13-14H2,1-3H3,(H,23,26)/t18-,19-/m1/s1 |
InChI Key |
PRHDZWBWMSFVKS-RTBURBONSA-N |
Isomeric SMILES |
CC(=O)NC[C@@H]1CN(C[C@H]1C2=CN=CN2C)CCCC3=CC=CC=C3OC |
Canonical SMILES |
CC(=O)NCC1CN(CC1C2=CN=CN2C)CCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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